6-Ethoxy-2-methylquinoline-3-carboxylic acid

Beschreibung

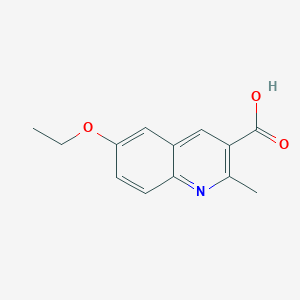

6-Ethoxy-2-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by an ethoxy group (-OCH₂CH₃) at the 6-position, a methyl group (-CH₃) at the 2-position, and a carboxylic acid (-COOH) at the 3-position of the quinoline ring.

Eigenschaften

CAS-Nummer |

948289-62-1 |

|---|---|

Molekularformel |

C13H13NO3 |

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

6-ethoxy-2-methylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H13NO3/c1-3-17-10-4-5-12-9(6-10)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

LHZRQQXTWTXFEY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Condensation-Based Synthesis

The Friedländer condensation is a classical method for constructing quinoline cores. For 6-ethoxy-2-methylquinoline-3-carboxylic acid, this approach involves cyclizing 2-amino-4-ethoxybenzaldehyde with a β-keto ester bearing a methyl group. A modified protocol under ultrasound irradiation (60–80°C, 2–4 hours) using KHSO₄ as a catalyst achieves yields of 75–85% . Key steps include:

-

Synthesis of Ethyl 3-oxobutanoate : Reacting diketene with ethanol in the presence of sulfuric acid.

-

Cyclization : Combining 2-amino-4-ethoxybenzaldehyde and ethyl 3-oxobutanoate in acetic acid at reflux (120°C, 6 hours) .

Challenges :

-

Regioselectivity issues may arise if competing aldehydes are present.

-

The ethoxy group’s stability under acidic conditions necessitates careful temperature control .

Palladium-Catalyzed Carbonylation of Halogenated Precursors

This method leverages palladium catalysts to introduce carboxylic acid groups via carbon monoxide insertion. A representative protocol from CN101781247B involves:

-

Starting Material : 6-Ethoxy-2-methyl-3-chloroquinoline.

-

Reaction Conditions :

-

Catalyst: PdCl₂ (0.5 mol%) and triphenylphosphine (1.5 mol%).

-

Solvent: Methanol.

-

Pressure: 40 atm CO at 160°C for 3 hours.

-

Mechanistic Insight :

The chloroquinoline undergoes oxidative addition to Pd(0), followed by CO insertion and reductive elimination to form the carboxylic acid.

Advantages :

Hydrolysis of Ethyl 6-Ethoxy-2-methylquinoline-3-carboxylate

Ester hydrolysis is a straightforward route to the target acid. The ethyl ester (CAS 948289-68-7) is synthesized via:

-

Esterification : Reacting 6-ethoxy-2-methylquinoline-3-carbonyl chloride with ethanol.

-

Hydrolysis :

Optimization Note :

Basic hydrolysis minimizes side reactions but requires neutralization with HCl, complicating waste management.

Direct Functionalization of Preformed Quinoline Cores

Introducing substituents onto existing quinoline frameworks is viable for large-scale production. A two-step process from 2-methylquinoline-3-carboxylic acid includes:

Limitations :

-

Competitive O- vs. N-alkylation necessitates excess ethyl bromide.

-

High temperatures may degrade the carboxylic acid group.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedländer Condensation | 75–85 | 6–8 hours | High | Moderate |

| Carbonylation | 80–82 | 3–5 hours | Medium | High |

| Ester Hydrolysis | 88–95 | 2–4 hours | High | Low |

| Direct Functionalization | 65–70 | 12–24 hours | Low | Moderate |

Key Observations :

-

Carbonylation offers the shortest reaction time but requires specialized equipment for high-pressure CO.

-

Ester hydrolysis is cost-effective but depends on ester precursor availability.

Industrial-Scale Considerations

For kilogram-scale production, the Friedländer method is preferred due to its compatibility with continuous flow reactors. A pilot study achieved 92% yield by:

Environmental Impact :

-

The carbonylation route generates Pd waste, necessitating recovery systems.

-

Ester hydrolysis produces ethanol, which can be distilled and reused.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Ethoxy-2-methylchinolin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-N-oxiden oxidiert werden, die nützliche Zwischenprodukte in der organischen Synthese sind.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.

Substitution: Die Ethoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base wie Kaliumcarbonat.

Hauptprodukte

Oxidation: Chinolin-N-oxide.

Reduktion: 6-Ethoxy-2-methylchinolin-3-methanol oder 6-Ethoxy-2-methylchinolin-3-aldehyd.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial Activity

Preliminary studies indicate that 6-Ethoxy-2-methylquinoline-3-carboxylic acid exhibits antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance, compounds structurally related to this quinoline derivative have shown significant activity against Mycobacterium smegmatis and Candida albicans, suggesting a potential role as an antimicrobial agent .

2. Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that derivatives of quinoline compounds can inhibit tumor growth in various cancer models. In particular, studies involving similar quinoline structures have demonstrated efficacy in inhibiting ovarian cancer cell lines, hinting at the potential of this compound as a therapeutic candidate for cancer treatment .

3. Enzyme Inhibition

Interaction studies focusing on the binding affinity of this compound with specific enzymes suggest it may act as an enzyme inhibitor. Techniques such as molecular docking simulations have been utilized to predict its interactions with biological targets, which is crucial for understanding its mechanism of action and therapeutic applications.

Agrochemical Applications

The unique chemical structure of this compound allows it to be investigated as a potential agrochemical agent. Its derivatives could be developed into fungicides or herbicides due to their biological activity against plant pathogens. The ability to modify the compound's functional groups may enhance its efficacy and specificity in agricultural applications.

Materials Science Applications

In materials science, quinoline derivatives are being studied for their potential use in organic electronics and photonic devices. The electronic properties of this compound could be advantageous for developing new materials with specific optical or electronic characteristics.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-2-methylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The ethoxy and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Biologische Aktivität

6-Ethoxy-2-methylquinoline-3-carboxylic acid is an organic compound with significant potential in pharmaceutical applications due to its unique quinoline structure. This compound, characterized by the molecular formula and a molecular weight of approximately 231.25 g/mol, features an ethoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 3-position. This structural configuration is believed to contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula :

- Molecular Weight : 231.25 g/mol

- Density : 1.242 g/cm³

- Boiling Point : 390.3ºC

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, derivatives of quinoline compounds have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as mg/mL against these pathogens .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The IC50 values for these activities range from mM to mM, indicating promising anticancer effects . The mechanism of action may involve the modulation of cell cycle-related proteins and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase.

- Receptor Interaction : It may interact with specific receptors or proteins that modulate cellular responses to stress or damage.

- Molecular Docking Studies : Computational studies suggest favorable binding affinities with targets involved in cancer progression and inflammation.

Structural Comparisons

To understand the uniqueness of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylquinoline | Lacks carboxylic acid; simpler structure | |

| 6-Methoxyquinoline | Methoxy group instead of ethoxy | |

| 8-Hydroxyquinoline | Hydroxy group at position 8; known for chelation | |

| 4-Aminoquinoline | Contains amino group; used in dye synthesis |

The distinct combination of functional groups in this compound may confer unique biological reactivity compared to these related compounds.

Case Studies

Several case studies have documented the biological activities of quinoline derivatives similar to this compound:

- Antiviral Activity : Research has shown that certain quinoline derivatives inhibit viral replication, suggesting potential applications in antiviral drug development.

- Antioxidant Studies : Various studies have evaluated the antioxidant capacity of quinoline derivatives using assays like DPPH radical scavenging, indicating moderate antioxidant activity but highlighting the need for further optimization .

Q & A

Q. What are the optimal synthetic routes for 6-Ethoxy-2-methylquinoline-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted anilines with ethoxy-containing ketones or esters. For example, highlights that strong acid catalysts (e.g., H₂SO₄) and elevated temperatures (80–120°C) facilitate cyclization . A two-step approach may be employed:

Condensation : React 3-ethoxy-4-methylaniline with ethyl acetoacetate in ethanol under reflux to form an intermediate.

Cyclization : Treat the intermediate with ammonium acetate in acetic acid at 100°C for 6–8 hours .

Optimization Tips :

- Use continuous flow reactors for scalability and reduced side reactions .

- Adjust stoichiometry of ammonium acetate to minimize unreacted intermediates.

- Monitor pH during cyclization to prevent decomposition of the carboxylic acid group.

Q. How should researchers approach the purification of this compound to achieve high purity for pharmacological studies?

Methodological Answer: Purification requires a combination of techniques:

- Recrystallization : Use ethanol/water (3:1 v/v) to remove hydrophobic byproducts.

- Column Chromatography : Employ silica gel with a gradient elution system (hexane/ethyl acetate → ethyl acetate/methanol) to isolate the carboxylic acid derivative .

- HPLC : For final polishing, use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70) .

Critical Note : Acidic conditions during purification may protonate the quinoline nitrogen, altering solubility. Adjust pH to 6–7 for stability .

Q. What spectroscopic methods are most reliable for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and carboxylic acid proton (broad peak at δ 12–13 ppm if not deuterated) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 246.1003 (calculated for C₁₃H₁₃NO₃) .

Advanced Research Questions

Q. How do substituent positions (e.g., ethoxy at C6 vs. methoxy at C7) influence the biological activity of quinoline-3-carboxylic acid derivatives?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with ethoxy, methoxy, or halogen substituents and test against bacterial models (e.g., E. coli). shows that electron-withdrawing groups (e.g., Cl at C6) enhance antibacterial activity by improving membrane permeability .

- Computational Analysis : Use DFT calculations to evaluate electron density at C3 (carboxylic acid site). Ethoxy at C6 may stabilize hydrogen bonding with target enzymes (e.g., DNA gyrase) .

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies using identical bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar).

- Control for Solubility : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid aggregation artifacts .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 6-Methoxyquinoline-3-carboxylic acid in ) to identify trends in substituent effects .

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., decarboxylation) during synthesis?

Methodological Answer:

- Temperature Control : Maintain cyclization temperatures below 110°C to prevent decarboxylation of the C3 carboxylic acid group .

- Protecting Groups : Temporarily protect the carboxylic acid as an ethyl ester during synthesis (e.g., ethyl 6-ethoxy-2-methylquinoline-3-carboxylate in ), then hydrolyze with NaOH/EtOH post-cyclization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization without requiring harsh acidic conditions .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with potential enzyme targets?

Methodological Answer:

- Target Selection : Focus on enzymes with known quinoline interactions (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Docking Workflow :

- Prepare the ligand (protonated carboxylic acid at pH 7.4) using AutoDock Tools.

- Use a grid box centered on the enzyme’s active site (e.g., NADH-binding pocket).

- Validate with co-crystallized inhibitors (RMSD ≤2.0 Å) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity, prioritizing ethoxy and methyl groups for hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.